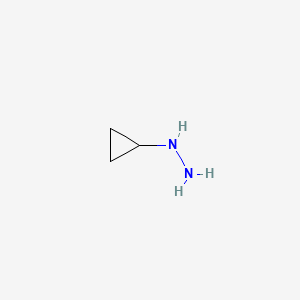

Cyclopropylhydrazine

描述

属性

IUPAC Name |

cyclopropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSINNCBFURFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598916 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-58-5 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Formation of N-Boc-O-cyclopropylhydrazine Intermediate

- Cyclopropylamine is reacted with N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Boc-O-methylsulfonyl hydroxylamine, or N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl hydroxylamine in an organic solvent such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran.

- The reaction is conducted at 0 to 20 °C, typically for 4 to 18 hours.

- N-Methylmorpholine is used as a base in a molar ratio of approximately 10:1:1.1 (cyclopropylamine : sulfonyl hydroxylamine : N-methylmorpholine).

- The reaction yields the intermediate N-Boc-O-cyclopropylhydrazine with yields ranging from 59% to 75% depending on the sulfonyl derivative and solvent used.

Step 2: Deprotection and Formation of this compound Hydrochloride

- The intermediate undergoes deprotection by treatment with aqueous hydrogen chloride solution (1–12 mol/L) at room temperature or slightly elevated temperatures (20–50 °C) overnight.

- This step removes the Boc protecting group, yielding this compound hydrochloride.

- The crude product is purified by recrystallization using solvents such as methanol, ethanol, or Virahol.

- Typical yields for this step are around 74%.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of intermediate | Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine, N-methylmorpholine, organic solvent (e.g., methylene dichloride) | 0 to 20 | 4–18 | 59–75 | Mild conditions, no chromatography needed |

| 2. Deprotection | Aqueous HCl (1–12 mol/L) | 20 to 50 | Overnight (17–20 h) | ~74 | Recrystallization purification |

Copper Salt-Catalyzed Addition of Cyclopropylboronic Acid to Di-tert-butyl Azodicarboxylate

Another efficient synthetic method reported in the literature involves copper salt-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate (DBAD) under mild conditions.

Reaction Overview

- The process uses cyclopropylboronic acid and DBAD in the presence of a copper catalyst.

- This reaction proceeds via 1,4-addition of the cyclopropyl group to the azo functionality of DBAD, producing N,N'-di-Boc-cyclopropylhydrazine.

- Subsequent deprotection steps yield this compound salts.

Benefits and Challenges

- This method avoids hazardous reagents such as hydroxylamine-O-sulfonic acid and nitrosonium salts.

- It provides high yield and scalability.

- The reaction conditions are mild and safer compared to previous methods involving cryogenic temperatures.

- However, the requirement of copper catalysts and boronic acid reagents may influence cost and availability.

This approach was reported by Shibue and Fukuda (2014) in Tetrahedron Letters, highlighting its efficiency and scalability for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Scalability | Safety & Cost Considerations |

|---|---|---|---|---|---|

| N-Boc-O-sulfonyl hydroxylamine route | Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine, N-methylmorpholine | 0–20 °C, 4–18 h; HCl deprotection at 20–50 °C overnight | 59–75 (intermediate), ~74 (final) | High | Mild conditions, low cost, no cryogenics |

| Copper-catalyzed addition to DBAD | Cyclopropylboronic acid, DBAD, copper catalyst | Mild, room temperature | High | Moderate | Safer reagents than nitroso methods, catalyst cost |

Research Findings and Industrial Relevance

- The N-Boc-O-sulfonyl hydroxylamine method is particularly attractive for industrial production due to its operational simplicity, avoidance of chromatography, and cost-effectiveness.

- The copper-catalyzed method offers an alternative for laboratories focusing on safer and scalable synthesis but may involve more specialized reagents.

- Both methods improve upon older routes that relied on hazardous reagents or cryogenic conditions, enhancing safety and yield.

化学反应分析

Oxidation Reactions

Cyclopropylhydrazine undergoes oxidation to form cyclopropyl azides under controlled conditions. Key findings include:

-

Reagents : Hydrogen peroxide (3% solution) or potassium permanganate (0.1 M in acetone)

-

Conditions : Room temperature (25°C) for 12–24 hours

Mechanistic Insight :

The oxidation proceeds via a radical intermediate, with the hydrazine moiety acting as a two-electron donor. The cyclopropane ring remains intact during this process .

Reduction Reactions

Reductive cleavage of the N–N bond produces cyclopropylamine derivatives:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT | Cyclopropylamine | 85 |

| H₂/Pd-C | Ethanol, 1 atm | Cyclopropane | 63 |

Notable Observation :

Lithium aluminum hydride selectively reduces the hydrazine group without ring opening, while catalytic hydrogenation may induce partial cyclopropane ring strain relief .

Substitution Reactions

The compound participates in nucleophilic substitution with electrophiles:

Acyl Chloride Reactions

text**General Protocol**: This compound (1 eq) + RCOCl (1.2 eq) → N-acylated derivatives **Solvent**: Dichloromethane **Temperature**: -10°C to 0°C **Yield Range**: 74–89% [5][7]

Rh-Catalyzed C–H Functionalization

Recent advances demonstrate metalloorganic reactivity:

textRh(III)-catalyzed three-component reaction with: - Arylcyclopropane hydroxamates - Diazomalonate derivatives - Alcohols **Key Steps**: 1. C(sp³)–H activation on cyclopropane 2. Carbene transfer → enlarged rhodacycle 3. Alcohol-induced ring opening **Yield**: 61–78% [2]

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring enables unique transformations:

[3+2] Cycloaddition

| Partner | Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitroolefins | Pyrazolidines | Toluene, 80°C | 55 |

| Electron-deficient alkynes | Pyrazoles | Microwave, 120°C | 72 |

Acid-Mediated Ring Opening

text**Protocol**: 1. HCl (4M) in dioxane 2. 50°C for 6 hr **Product**: 1,3-Diaminopropane derivative **Yield**: 91% [5]

Biological Activity Correlations

While focusing on chemical reactivity, notable structure-activity relationships emerge:

| Derivative | Target Enzyme | IC₅₀ (μM) | Significance |

|---|---|---|---|

| Parent compound | LSD1 | 5.8 | Moderate inhibitor |

| N-Acetyl derivative | MAO-B | 0.32 | Enhanced selectivity |

科学研究应用

Chemistry

In the field of organic chemistry, cyclopropylhydrazine serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : this compound can be oxidized to form cyclopropyl azides.

- Reduction : It can be reduced to yield cyclopropylamines.

- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, forming various derivatives .

Biology

This compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential pharmacological activities, particularly as:

- Antibiotics : The compound's derivatives are being investigated for their antibacterial properties.

- Anticancer Agents : Research indicates that this compound derivatives may exhibit anticancer activity due to their ability to interact with biological targets .

Medicine

In medicinal chemistry, this compound is significant for developing new pharmaceuticals. The compound's derivatives are involved in synthesizing:

- Pyrazole Compounds : These compounds have shown promise in agricultural chemicals due to their low toxicity and high efficiency .

- Pharmaceutical Intermediates : this compound hydrochloride is particularly noted for its role as an intermediate in synthesizing various drug candidates .

Synthesis of Cyclopropyl Ketones

A notable study highlighted a chemoenzymatic strategy for assembling chiral cyclopropane scaffolds, which are crucial in drug discovery. The engineered myoglobin variant demonstrated high stereoselectivity in constructing these compounds, showcasing the utility of cyclopropyl derivatives in generating diverse libraries of drug-like molecules .

Quinoline Synthesis via Cyclopropylhydrazines

Another research effort focused on using N-aryl-N'-cyclopropyl hydrazines for synthesizing quinolines through homo-diaza-Cope rearrangement. This method demonstrated the versatility of cyclopropylhydrazines in producing complex heterocycles relevant to medicinal applications .

作用机制

The mechanism of action of cyclopropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electrons to form new bonds. The compound’s effects are mediated through pathways involving the formation of cyclopropyl radicals and subsequent reactions with target molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares cyclopropylhydrazine with structurally related compounds, emphasizing key differences in biological activity and synthetic utility:

Commercial Availability and Handling

This compound hydrochloride is widely available (e.g., Synthonix, Inc., 97% purity) , whereas analogues like cyclobutylhydrazine are less common. Safety protocols for hydrazine derivatives (e.g., skin/eye protection) apply, though the hydrochloride salt offers improved stability .

生物活性

Cyclopropylhydrazine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound and its derivatives have been studied for their inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through histone modification. LSD1 is a target for cancer therapies, particularly in acute myeloid leukemia (AML). This compound has shown moderate inhibitory activity against LSD1, with a reported IC50 value of 5.8 μM, indicating its potential as a lead compound for further development .

2. Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal that modifications to the cyclopropyl ring and the hydrazine moiety significantly affect their biological activity. For instance, introducing different substituents can enhance the potency and selectivity of these compounds against LSD1 and other targets such as monoamine oxidases (MAO-A and MAO-B) .

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | LSD1 | 5.8 | Moderate inhibitor; potential for development |

| Trans-phenyl cyclopropyl hydrazine | LSD1 | 5.8 | Enhanced activity with PCM group modification |

| Cyclopropylamine | MAO-A/-B | 0.17-3.1 | More potent than this compound |

Case Study 1: Inhibition of LSD1

A study focused on a series of cyclopropylamine derivatives demonstrated their effectiveness as selective LSD1 inhibitors. The results indicated that compounds with cyclopropyl groups exhibited enhanced metabolic stability and selectivity compared to other structures . This suggests that this compound derivatives may have similar advantages.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of cyclopropyl hydrazines showed promising results in vitro against various cancer cell lines. For example, certain derivatives exhibited significant growth inhibition in leukemia cell lines, supporting their potential use in cancer therapy .

4. Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent, particularly in oncology. Future studies should focus on:

- Optimization of SAR : Further modifications to enhance potency and selectivity against LSD1 and other targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

常见问题

Q. What are the standard synthetic protocols for cyclopropylhydrazine derivatives, and how are they optimized for purity?

this compound derivatives, such as this compound hydrochloride (CAS 213764-25-1), are typically synthesized via reactions involving cyclopropane precursors and hydrazine derivatives. For example, bis-Boc-protected N-aryl-N′-cyclopropylhydrazine serves as a starting material in acid-mediated reactions, where deprotection initiates cyclopropyl ring opening and rearrangement to form intermediates like iminium species . Optimization involves adjusting reaction conditions (e.g., pH, temperature) and purification techniques (e.g., recrystallization, column chromatography). Purity is validated using HPLC or NMR, with attention to side products from ring-opening reactions.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm cyclopropane ring integrity and hydrazine proton environments.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : To resolve structural ambiguities, especially in salts like this compound dihydrochloride (CAS 1374652-23-9) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., N–H stretches in hydrazine).

Chromatographic methods (TLC, HPLC) are critical for assessing purity, particularly when synthesizing derivatives for biological studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound and its salts require handling under inert atmospheres (e.g., nitrogen) due to sensitivity to moisture and oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage should be in airtight containers at 2–8°C. Spills should be neutralized with dilute HCl and absorbed with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyclopropyl group enhance selectivity in enzyme inhibition studies, such as LSD1 vs. MAO-A/B?

The cyclopropyl group in derivatives like compound 32 (this compound with a PCM group) confers >150× selectivity for LSD1 over MAO-A/B by stabilizing interactions with the enzyme’s hydrophobic pocket. Computational docking studies suggest the cyclopropane ring restricts conformational flexibility, optimizing binding to LSD1’s catalytic domain. In contrast, neutral R2 groups (e.g., in compound 26 ) reduce selectivity due to weaker hydrophobic interactions . Researchers should perform competitive inhibition assays (IC50 measurements) and molecular dynamics simulations to validate binding modes.

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocycle synthesis?

In reactions like the H3PO4-mediated synthesis of quinolines, this compound undergoes a pseudo-sigmatropic rearrangement after Boc deprotection. Mechanistic studies using isotopic labeling (e.g., <sup>15</sup>N) and in situ NMR can track hydrazine intermediates. Kinetic profiling (e.g., variable-temperature experiments) helps identify rate-determining steps, such as cyclopropane ring opening .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Discrepancies in SAR (e.g., varying IC50 values for similar compounds) may arise from differences in assay conditions (e.g., pH, enzyme isoforms). To address this:

Q. How can computational modeling predict novel applications of this compound in drug discovery?

Density functional theory (DFT) calculations can predict this compound’s reactivity in cycloadditions or nucleophilic substitutions. For example, modeling the electron density of the cyclopropane ring helps identify sites for electrophilic attack. Machine learning models trained on existing SAR data can prioritize derivatives for synthesis, focusing on parameters like logP and polar surface area .

Methodological Guidelines

- Experimental Design : Include control groups with non-cyclopropyl analogs to isolate the cyclopropane’s contribution to activity.

- Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity.

- Troubleshooting : If synthetic yields are low, screen alternative catalysts (e.g., Lewis acids) or protect/deprotect hydrazine groups stepwise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。